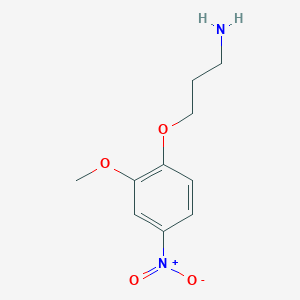
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O4 It is a derivative of phenoxypropanamine, characterized by the presence of a methoxy group and a nitro group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine typically involves the reaction of 2-methoxy-4-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2-methoxy-4-nitrophenol attacks the electrophilic carbon of 3-chloropropan-1-amine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-methoxy-4-nitrophenoxy)propanal or 3-(2-methoxy-4-nitrophenoxy)propanoic acid.
Reduction: Formation of 3-(2-methoxy-4-aminophenoxy)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reactants used.
科学的研究の応用
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as coatings and adhesives.
作用機序
The mechanism of action of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups on the aromatic ring can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenoxy)propan-1-amine: Lacks the nitro group, which can affect its reactivity and biological activity.
3-(2-Hydroxy-4-nitrophenoxy)propan-1-amine:
3-(2-Methoxy-4-aminophenoxy)propan-1-amine:
Uniqueness
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
生物活性
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a nitrophenoxy moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as enzymes and receptors. The nitrophenoxy group can inhibit enzymatic activity or alter receptor functions through competitive inhibition or allosteric modulation. The amine group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity .
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that various nitrophenyl derivatives show potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Related Compounds | 0.004 - 0.156 | B. subtilis, P. aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that this compound could potentially serve as a lead for developing new antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been suggested that compounds with similar structures can inhibit the USP1/UAF1 deubiquitinase complex, which plays a crucial role in cancer cell proliferation and survival. In vitro studies have shown that such inhibitors can lead to increased levels of monoubiquitinated PCNA and FANCD2, markers associated with DNA damage response pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of nitrophenyl derivatives demonstrated the effectiveness of this compound against various bacterial strains. The results showed complete inhibition of bacterial growth within hours, suggesting rapid action against pathogens.
Case Study 2: Anticancer Mechanism
In another investigation, the compound was tested for its ability to inhibit cancer cell growth in vitro. Cells treated with the compound showed reduced viability and increased apoptosis markers compared to untreated controls, indicating its potential as a therapeutic agent against specific cancer types .
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
3-(2-methoxy-4-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14N2O4/c1-15-10-7-8(12(13)14)3-4-9(10)16-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3 |
InChIキー |
ZSWNOTJYBRVSTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















